molecular formula C11H23NO B12098330 N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine

N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine

Cat. No.: B12098330
M. Wt: 185.31 g/mol
InChI Key: XTKHNZNHSKCPLI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an amine group attached to a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: Starting from a suitable precursor, such as 3,4-dimethylcyclohexanone, the cyclohexane ring is formed through hydrogenation.

    Introduction of the Amine Group: The amine group is introduced via reductive amination, where the ketone is reacted with 2-methoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydrogenation: Utilizing high-pressure hydrogenation reactors to form the cyclohexane ring.

    Automated Reductive Amination: Employing automated systems for the reductive amination process to enhance efficiency and yield.

    Continuous Purification Systems: Implementing continuous purification systems to streamline the purification process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine: can be compared with other cyclohexane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl group and the two methyl groups on the cyclohexane ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and its implications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors for certain enzymes, such as cholinesterases, which play crucial roles in neurotransmission.

Cholinesterase Inhibition

Cholinesterases (ChEs) are vital for the hydrolysis of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter. A study evaluating related compounds demonstrated that modifications in the amide moiety significantly influenced the inhibitory potency against human butyrylcholinesterase (hBChE) and murine acetylcholinesterase (mAChE). For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various studies:

CompoundTarget EnzymeIC50 (nM)Residual Activity (%) at 100 µM
This compoundhBChETBDTBD
Related Compound 1mAChE250 ± 2086 ± 6%
Related Compound 2hBChE1400 ± 10070 ± 7%

Note: TBD indicates that specific data for this compound is currently unavailable or requires further investigation.

In Vivo Studies

While in vitro studies provide valuable insights into the mechanisms of action and potency of compounds, in vivo studies are crucial for understanding their therapeutic potential. Limited data is available on the in vivo effects of this compound; however, related compounds have shown promise in models of neurological disorders due to their cholinergic activity.

Case Studies

Recent case studies have illustrated the relevance of similar compounds in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, compounds that inhibit cholinesterases have been explored for their ability to enhance cognitive function by increasing acetylcholine levels in the brain.

Example Case Study

One notable study investigated a series of cholinesterase inhibitors, including derivatives of cyclohexylamines. The findings suggested that these compounds could significantly improve cognitive performance in animal models by modulating cholinergic signaling pathways .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-3,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-9-4-5-11(8-10(9)2)12-6-7-13-3/h9-12H,4-8H2,1-3H3

InChI Key

XTKHNZNHSKCPLI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NCCOC

Origin of Product

United States

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